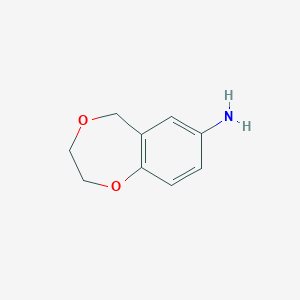

2,3-dihydro-5H-1,4-benzodioxepin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-5H-1,4-benzodioxepin-7-amine, commonly referred to as DDB, is a synthetic compound with a range of applications in scientific research. DDB is a versatile molecule which can be used in a variety of lab experiments to study the biochemical and physiological effects of various compounds. DDB is a relatively new compound, first synthesized in the early 2000s, and has since become increasingly popular in research laboratories.

科学的研究の応用

Synthesis and Antiproliferative Activities

Researchers have synthesized novel benzannelated six- and seven-membered derivatives starting from 2-hydroxybenzyl alcohols, 2-hydroxybenzaldehydes, and catechol, including 2,3-dihydro-5H-1,4-benzodioxepin-7-amine. These compounds showed significant antiproliferative activities and induced apoptosis in breast cancer cells (Saniger et al., 2003).

Anticancer Activity Studies

Another study focused on the synthesis of novel 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil and 7-or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-or 9H-purines. These compounds were evaluated for their anticarcinogenic potential against the MCF-7 cancer cell line (Núñez et al., 2006).

Conformational Studies

Conformational studies of 2,3-dihydro-1,4-benzodioxepin and its derivatives were conducted using dynamic NMR, indicating significant sensitivity of the aromatic signals to the nature of the cyclic geometries. This research enhances the understanding of the structural properties of these compounds (Lachapelle & St-Jacques, 1988).

Microwave-Assisted Synthesis and Cytotoxic Activity

A study presented extended research on the microwave-assisted synthesis of (RS)-6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines. These compounds showed cytotoxic activity against human breast cancer cells and were used to study cell cycle distribution and apoptosis (Conejo-García et al., 2008).

Synthesis of Novel Derivatives

Further research has been conducted on the synthesis of various novel derivatives of 2,3-dihydro-5H-1,4-benzodioxepin, exploring different structural configurations and potential therapeutic applications. These studies have contributed to a deeper understanding of the chemical and biological properties of these compounds (Lucchesini et al., 1995).

Solid-Phase Synthesis of Trisubstituted Derivatives

Solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones has been described, providing valuable insight into the development of potential derivatives for combinatorial library synthesis (Fülöpová et al., 2012).

Polymer Chemistry Applications

The compound has also found applications in polymer chemistry, particularly in the ring-opening polymerization of 2,3-dihydro-5H-1,4-benzodioxepin-5-one. This has led to the creation of polyesters with both aromatic and aliphatic linkages, showcasing the versatility of this compound in materials science (Macdonald & Shaver, 2016).

特性

IUPAC Name |

3,5-dihydro-2H-1,4-benzodioxepin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPYABHZFAZDKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CO1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-5H-1,4-benzodioxepin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)